molecular formula C30H22O10 B1354838 Rhusflavone

Rhusflavone

Cat. No. B1354838
M. Wt: 542.5 g/mol
InChI Key: YBDIZQWDBBOOFB-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhusflavone is a natural product found in Toxicodendron succedaneum, Schinus areira, and other organisms with data available.

Scientific Research Applications

1. Neurological and Sleep-Inducing Properties Rhusflavone has been studied for its potential in treating neurological complications and promoting sleep. It's found in Rhus parviflora, known as 'Tintidikah' in traditional South Asian medicine, and is used to treat Vāta vikāra, a condition associated with neurological issues. Research indicates that this compound may induce sleep by positively modulating GABA(A)-benzodiazepine receptors, decreasing sleep latency, and increasing sleep duration. The presence of conjugated ketone and C6-C8″ biflavonoid linkage in this compound seems responsible for these effects, making it a potential candidate for developing sleep-inducing medications (Shrestha et al., 2012).

2. Leishmanicidal Activity this compound has exhibited promising leishmanicidal activity against both promastigote and amastigote forms of Leishmania amazonensis. It operates through a mechanism involving the production of reactive oxygen species, mitochondrial dysfunction, and membrane disruption in parasites, while showing low toxicity to mammalian cells and human erythrocytes. This highlights this compound as a potential candidate for developing drugs against L. amazonensis (Gomes et al., 2021).

3. Neuroprotective Potential this compound, found in Rhus parviflora, has been evaluated for its neuroprotective potential. Studies involving in vitro assays and docking simulations suggest that compounds like this compound from Rhus parviflora could inhibit CDK5/p25, a protein involved in neurodegenerative disorders like Alzheimer's disease. This positions this compound as a potential therapeutic agent for treating such conditions (Shrestha et al., 2013).

4. Cytotoxic Properties this compound has demonstrated significant cytotoxicity against various human cancer cell lines, including human colon carcinoma, breast carcinoma, and cervical carcinoma. This suggests its potential role in cancer treatment, especially considering its ability to inhibit β-secretase activity and cyclin-dependent kinases (CDK2 and CDK5), crucial in cell cycle regulation and potential targets for cancer therapy (Shrestha et al., 2012).

properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-9,12,22-23,31-34,37-38H,10-11H2/t22-,23-/m0/s1

InChI Key

YBDIZQWDBBOOFB-GOTSBHOMSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)C[C@H](O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O

SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)CC(O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)CC(O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O

Origin of Product

United States

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